molecular formula C24H25N5O2 B2786992 N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-23-1

N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2786992
CAS No.: 2034619-23-1
M. Wt: 415.497
InChI Key: XWRCEXNZGXXQOH-UHFFFAOYSA-N
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Description

N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (hereafter referred to as the target compound) is a nitrogenous organic compound featuring a morpholine-substituted phenyl group, a pyrimidine core, and an azetidine ring. Its structure integrates multiple pharmacophores:

  • Morpholinophenyl group: Enhances solubility and modulates interactions with hydrophobic binding pockets in biological targets.
  • Pyrimidine scaffold: A six-membered heterocyclic ring with two nitrogen atoms, commonly associated with kinase inhibition and nucleic acid mimicry.

This compound is classified among toxic biogenic amines, as noted in recent analytical studies .

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c30-24(27-20-6-8-21(9-7-20)28-10-12-31-13-11-28)19-15-29(16-19)23-14-22(25-17-26-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCEXNZGXXQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H22N4O Molecular Formula \text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

Research has indicated that compounds similar to this compound often act as inhibitors of specific kinases involved in cell signaling pathways. This compound specifically targets cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle and cellular proliferation .

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties. In vitro studies have demonstrated that derivatives containing the morpholinophenyl and pyrimidinyl groups exhibit potent antibacterial effects against various strains, including:

  • Vibrio cholerae
  • Staphylococcus aureus
  • Klebsiella pneumoniae

The compound showed excellent activity against beta-hemolytic Streptococcus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating strong antibacterial potential .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. It was particularly effective against:

  • Aspergillus flavus
  • Candida albicans

These findings suggest that the compound could be a candidate for treating fungal infections, particularly in immunocompromised patients .

Study 1: Antimicrobial Efficacy

A study published in 2010 evaluated various derivatives of pyrimidine compounds, including those with the morpholinophenyl moiety. The results indicated that modifications at the para position significantly enhanced antibacterial activity against S. aureus and other pathogens. The study provided detailed MIC values for each tested strain, highlighting the efficacy of specific substitutions on the phenyl ring .

CompoundTarget PathogenMIC (µg/mL)
20Vibrio cholerae2
22Staphylococcus aureus0.5
24Klebsiella pneumoniae1

Study 2: Kinase Inhibition

Another research effort focused on the inhibition of CDKs by this class of compounds. The study utilized molecular docking simulations to predict binding affinities and interactions with CDK2. The results indicated that this compound binds effectively to the ATP-binding site, suggesting a mechanism for its anti-proliferative effects on cancer cells .

Scientific Research Applications

Antibacterial Applications

The compound has shown promising antibacterial properties against various strains of bacteria. A study highlighted the synthesis and evaluation of related compounds, revealing strong antibacterial activity against pathogens such as Staphylococcus aureus and Vibrio cholerae. Specifically, derivatives containing electron-withdrawing groups demonstrated enhanced activity against these bacteria, indicating that modifications to the compound's structure can significantly influence its efficacy .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus2 µg/mL
Compound BV. cholerae1 µg/mL
Compound CKlebsiella pneumoniae0.5 µg/mL
Compound DPseudomonas aeruginosa4 µg/mL

Anticancer Properties

N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been investigated for its anticancer potential, particularly against various human cancer cell lines. Research indicates that azetidine derivatives exhibit cytostatic activity, with some compounds displaying IC50 values in the micromolar range against cell lines such as Capan-1 and HCT-116 .

Table 2: Anticancer Activity Data

Cell LineCompound TestedIC50 (µM)
Capan-1Compound X45.3
HCT-116Compound Y32.7
MCF-7Compound Z12.5

Neuroprotective Effects

The modulation of NURR-1 nuclear receptors by this compound suggests its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The NURR-1 receptor plays a crucial role in the neuroendocrine system and is implicated in various neurological disorders . Studies have shown that compounds targeting this receptor can enhance neuroprotection and potentially reverse neurodegenerative processes.

Case Study: Neuroprotective Mechanism

A recent study demonstrated that this compound effectively modulated NURR-1 expression in neuronal cells, leading to reduced apoptosis and improved cell viability under oxidative stress conditions. This mechanism suggests a therapeutic pathway for neurodegenerative diseases characterized by dopaminergic neuron loss.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The target compound shares structural motifs with other biogenic amines, such as N-(4-morpholinophenyl)-4-(1H-pyrazol-1-yl) benzamide (Compound B). Below is a comparative breakdown:

Table 1: Structural and Functional Comparison
Feature Target Compound Compound B
Core heterocycle Pyrimidine (6-membered, 2N) Pyrazole (5-membered, 2N)
Azetidine presence Yes (rigid 4-membered ring) No
Linker group Azetidine-3-carboxamide Benzamide
Morpholine position N-(4-morpholinophenyl) N-(4-morpholinophenyl)
Reported toxicity High (classified as toxic biogenic amine) Moderate (toxicological data pending)

Pharmacokinetic and Toxicity Insights

Metabolic Stability
  • The target compound’s azetidine ring may reduce metabolic degradation compared to Compound B’s benzamide linker, which is prone to hydrolysis by esterases or amidases .
  • The pyrimidine core in the target compound could enhance binding to ATP-binding pockets (e.g., in kinases), whereas Compound B’s pyrazole might favor interactions with heme-containing enzymes like cytochrome P450.
Toxicity Mechanisms
  • Target compound : The azetidine group’s strain may increase reactivity, leading to off-target alkylation or adduct formation, contributing to its higher toxicity .
  • Compound B : The pyrazole moiety’s lower electron density might reduce irreversible binding to proteins, resulting in milder toxicity.

Experimental Data Limitations

Current studies primarily categorize these compounds as toxic biogenic amines but lack direct in vitro or in vivo comparative data (e.g., IC50 values, LD50). Ethanol concentration and pH analyses in the source study suggest environmental factors like solubility and ionization state (morpholine’s pKa ~8.4) may influence bioavailability .

Q & A

Basic Research Question

  • In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting kinases or proteases, given the compound’s pyrimidine and morpholine motifs, which are common in kinase inhibitors.
  • Cellular models : Evaluate antiproliferative activity in cancer cell lines (e.g., IC₅₀ determination via MTT assays).
  • Structural analogs : Compare activity with derivatives featuring modified substituents (e.g., morpholine vs. piperidine rings) to identify critical pharmacophores .

How should researchers address contradictory data in biological activity studies of this compound?

Advanced Research Question

  • Statistical Analysis : Apply multivariate regression or ANOVA to isolate confounding variables (e.g., batch-to-batch purity differences) .
  • Dose-Response Validation : Replicate experiments across multiple labs using standardized protocols.
  • Target Engagement Studies : Use techniques like Surface Plasmon Resonance (SPR) to confirm direct binding to purported targets, ruling off-target effects .

What computational strategies are effective in predicting the reactivity and stability of intermediates during synthesis?

Basic Research Question

  • Quantum Mechanics (QM) : Calculate transition states and energy barriers for key reactions (e.g., cyclization steps) using DFT (Density Functional Theory) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Machine Learning (ML) : Train models on existing reaction databases to predict yields and side products.

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Advanced Research Question

  • Scaffold Modification : Synthesize analogs with variations in the azetidine ring (e.g., substituents at position 3) and pyrimidine core (e.g., phenyl vs. fluorophenyl groups).
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions.
  • Data Integration : Combine biological activity data with computational descriptors (e.g., LogP, polar surface area) to build QSAR models .

What methodologies are recommended for evaluating the pharmacokinetic (PK) properties of this compound?

Advanced Research Question

  • In vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS.
  • In silico Prediction : Tools like SwissADME or ADMETLab2.0 can estimate bioavailability and blood-brain barrier penetration .
  • Structural Tuning : Introduce trifluoromethyl groups to enhance metabolic stability, as seen in related compounds .

What are the best practices for assessing the compound’s toxicity in preclinical studies?

Advanced Research Question

  • In vitro Cytotoxicity : Screen against normal cell lines (e.g., HEK293) to identify selective toxicity.
  • Genotoxicity : Conduct Ames tests for mutagenicity.
  • In vivo Models : Use zebrafish embryos for rapid toxicity profiling before rodent studies.
  • Mechanistic Studies : RNA-seq or proteomics to uncover pathways affected by chronic exposure.

Which advanced spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR : ¹H/¹³C NMR for confirming regiochemistry (e.g., azetidine ring substitution pattern).
  • X-ray Crystallography : Resolve absolute configuration and solid-state packing .
  • HRMS : Validate molecular formula and detect impurities.
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures and polymorph stability .

How can researchers improve the compound’s stability under physiological conditions?

Advanced Research Question

  • Formulation Strategies : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility.
  • Pro-drug Design : Modify the carboxamide group to a hydrolyzable ester for delayed release.
  • pH Stability Studies : Test degradation kinetics across pH 1–10 to identify labile bonds .

What in vivo models are suitable for validating the compound’s efficacy and safety?

Advanced Research Question

  • Oncology : Xenograft models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition.
  • Pharmacokinetics : Rodent PK/PD studies with serial blood sampling to calculate AUC and half-life.
  • Safety Profiling : Monitor organ histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity).

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